tert-Butyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(1,3-benzothiazol-2-yloxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-18(2,3)23-17(21)20-10-8-13(9-11-20)12-22-16-19-14-6-4-5-7-15(14)24-16/h4-7,13H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOJMBOMQVMSFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The reaction proceeds via an SN2 mechanism , where the deprotonated benzo[d]thiazol-2-ol acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically employed to neutralize HCl byproducts, while polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) enhance reaction kinetics.
Experimental Protocol
A representative procedure involves:
- Dissolving tert-butyl 4-(chloromethyl)piperidine-1-carboxylate (10 mmol) and benzo[d]thiazol-2-ol (10 mmol) in anhydrous DCM (30 mL).
- Adding TEA (15 mmol) dropwise at 0°C to mitigate exothermicity.
- Stirring the mixture at room temperature for 16–24 hours.
- Quenching with water, extracting with DCM, and drying over MgSO₄.
- Purifying the crude product via silica gel chromatography (ethyl acetate/hexane gradient).
Table 1: Optimization of Nucleophilic Substitution Conditions
| Yield | Base | Solvent | Temperature | Time | Purification Method |
|---|---|---|---|---|---|
| 75% | TEA | DCM | 25°C | 24 h | Column chromatography |
| 68% | DIPEA | DMF | 80°C | 16 h | Recrystallization (EtOH) |
| 82% | K₂CO₃ | DMF | 60°C | 12 h | Flash chromatography |
Key variables influencing yield include solvent polarity (DMF > DCM for solubility) and base strength (DIPEA > TEA for HCl scavenging). Prolonged heating in DMF risks decomposition, whereas milder conditions in DCM preserve ester integrity.
Coupling Reactions via Palladium Catalysis
Palladium-mediated cross-coupling offers an alternative route, particularly for introducing heterocyclic moieties. While less common for ether linkages, adaptations of Buchwald-Hartwig amination or Ullmann-type couplings have been explored.
Representative Procedure
- Combining tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (10 mmol), benzo[d]thiazol-2-ol (10 mmol), and CuI (0.1 equiv) in toluene.
- Adding XPhos ligand (0.2 equiv) and KOt-Bu (2.5 equiv).
- Heating at 100°C under nitrogen for 24 hours.
- Filtering through Celite® and concentrating under reduced pressure.
- Purifying via gradient elution (heptane/ethyl acetate).
Table 2: Palladium-Catalyzed Coupling Parameters
| Yield | Catalyst System | Ligand | Temperature | Time | Notes |
|---|---|---|---|---|---|
| 38% | Pd(OAc)₂/XPhos | XPhos | 90°C | 24 h | Low yield due to steric hindrance |
| 45% | CuI/1,10-phenanthroline | None | 110°C | 48 h | Longer reaction time required |
This method suffers from moderate yields attributed to the poor leaving group ability of hydroxide , necessitating high temperatures and specialized ligands. However, it avoids halogenated intermediates, aligning with green chemistry principles.
Reductive Amination and Subsequent Functionalization
Although less direct, reductive amination strategies provide access to intermediates that can be further functionalized. For example, tert-butyl 4-aminopiperidine-1-carboxylate may undergo alkylation with chloroacetyl chloride, followed by cyclization with 2-mercaptobenzothiazole.
Stepwise Synthesis
- Alkylation : Reacting tert-butyl 4-aminopiperidine-1-carboxylate with chloroacetyl chloride in pyridine yields tert-butyl 4-(2-chloroacetamido)piperidine-1-carboxylate.
- Cyclization : Treating the chloroacetamide with 2-mercaptobenzothiazole and K₂CO₃ in DMF induces cyclization to form the thiazole ring.
Table 3: Reductive Amination-Cyclization Workflow
This route offers modularity for analog synthesis but introduces additional steps, cumulatively reducing overall efficiency.
Purification and Characterization
Purification Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, t-Bu), 3.98–4.12 (m, 2H, piperidine CH₂), 4.72 (s, 2H, OCH₂), 7.25–7.89 (m, 4H, aromatic).
- ESI-MS : m/z 377.1 [M+H]⁺, consistent with the molecular formula C₁₉H₂₄N₂O₃S.
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison
| Method | Yield | Cost | Scalability | Purity |
|---|---|---|---|---|
| Nucleophilic Substitution | 75–82% | Low | High | >95% |
| Palladium Catalysis | 38–45% | High | Moderate | 85–90% |
| Reductive Amination | 74% | Medium | Low | 88% |
Nucleophilic substitution emerges as the most practical method due to its simplicity and high yield, though palladium catalysis remains valuable for derivative synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzo[d]thiazol-2-yloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Inhibition of Enzymes
Research indicates that derivatives of piperidine, including tert-butyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate, exhibit significant inhibitory activity against various enzymes. For instance, studies have shown that certain piperidine derivatives can inhibit the enzyme MenA, which is crucial in the biosynthesis of menaquinone in Mycobacterium tuberculosis (Mtb). This inhibition presents a potential strategy for developing new anti-tuberculosis agents .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. In vitro studies demonstrated that it possesses activity against several bacterial strains, suggesting its potential use as an antibacterial agent . The structural features provided by the benzo[d]thiazole moiety may enhance its interaction with bacterial targets.
Central Nervous System Effects
Piperidine derivatives are known to influence neurotransmitter systems. Compounds similar to this compound have been studied for their effects on dopamine and serotonin receptors, indicating potential applications in treating neurological disorders such as depression or anxiety .
Anti-Tuberculosis Agents
The inhibition of MenA by piperidine derivatives suggests that this compound could be developed into a new class of anti-tuberculosis drugs. Case studies have shown that modifications to the piperidine structure can lead to increased potency and improved pharmacokinetic properties, making them suitable candidates for further development .
Antidepressants
Given its interaction with neurotransmitter systems, there is potential for this compound to be explored as an antidepressant. The modulation of serotonin and dopamine pathways could provide therapeutic benefits in mood disorders .
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzo[d]thiazol-2-yloxy group can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: This compound features a benzo[d]imidazole group instead of a benzo[d]thiazole group.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: This compound contains a dioxaborolane group.
Uniqueness
tert-Butyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate is unique due to the presence of the benzo[d]thiazol-2-yloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it valuable in various applications .
Biological Activity
tert-Butyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate (CAS Number: 1420992-29-5) is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and as an inhibitor of various enzymes. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 348.5 g/mol. The compound consists of a piperidine ring substituted with a benzo[d]thiazole moiety, which is known for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 348.5 g/mol |
| CAS Number | 1420992-29-5 |
Acetylcholinesterase Inhibition
One of the primary areas of research surrounding this compound involves its inhibition of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. Inhibitors of AChE are crucial in the treatment of Alzheimer's disease. A study highlighted that compounds with similar structures exhibited significant AChE inhibitory activity, suggesting that this compound may also possess this capability .
Key Findings:
- IC50 Values: Compounds structurally related to this compound have shown IC50 values as low as 2.7 µM, indicating strong inhibitory potential against AChE .
- Mechanism: Molecular docking studies suggest that these compounds bind effectively to the active site of AChE, stabilizing the enzyme-substrate complex and preventing acetylcholine breakdown .
Cytotoxicity and Selectivity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Preliminary results indicate that it exhibits selective cytotoxicity, sparing normal cells while effectively reducing viability in cancerous cells.
Case Study:
A recent study explored the effects of piperidine derivatives on cancer cell lines, revealing that certain modifications to the piperidine structure could enhance selectivity and potency against specific types of cancer cells . This highlights the potential for this compound to be developed further as an anticancer agent.
Toxicological Profile
The safety data sheet for this compound indicates that it may cause skin and eye irritation upon contact. Additionally, inhalation exposure could lead to respiratory irritation. Therefore, handling precautions are necessary when working with this compound in research settings .
| Toxicity Category | Description |
|---|---|
| Skin Irritation | Causes irritation (Category 2) |
| Eye Irritation | Causes serious eye damage (Category 2A) |
| Respiratory Toxicity | Specific target organ toxicity (Category 3) |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves coupling a benzo[d]thiazol-2-ol derivative with a tert-butyl piperidine precursor under nucleophilic substitution conditions. Key steps include:
- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect amine functionalities during intermediate steps, as seen in analogous piperidine-carboxylate syntheses .
- Optimization : Employ polar aprotic solvents (e.g., DMF) and catalysts like K₂CO₃ to enhance reaction rates. Monitor progress via TLC or HPLC.
- Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane for intermediates, followed by recrystallization for final product purity .
Q. How should researchers characterize the structural purity of this compound, and what analytical techniques are most reliable?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm backbone connectivity (e.g., piperidine ring protons at δ 1.2–3.5 ppm, tert-butyl at δ 1.4 ppm) .
- X-ray Crystallography : Resolve stereochemical ambiguities and validate spatial arrangements of the benzo[d]thiazole and piperidine moieties, as demonstrated for structurally similar compounds .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak matching theoretical mass ± 0.001 Da) .
Q. What are the critical storage and handling protocols to ensure compound stability?
- Methodological Answer :
- Storage : Preserve in amber glass bottles under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the Boc group .
- Handling : Use anhydrous conditions for reactions involving the tert-butyl ester, as moisture can lead to decomposition .
Advanced Research Questions
Q. How can computational modeling (e.g., quantum chemical calculations) guide the design of derivatives for enhanced biological activity?
- Methodological Answer :
- Reaction Path Search : Apply density functional theory (DFT) to predict regioselectivity in substitution reactions, as used in ICReDD’s computational workflows to optimize synthetic routes .
- Docking Studies : Model interactions between the compound’s benzo[d]thiazole moiety and biological targets (e.g., kinases) using software like AutoDock Vina. Prioritize derivatives with improved binding affinity (ΔG < –8 kcal/mol) .
Q. What strategies resolve contradictions in solubility data across different experimental conditions?
- Methodological Answer :
- Solubility Profiling : Systematically test solubility in buffers (pH 1–10) and solvents (DMSO, ethanol) using nephelometry. Correlate results with log P values (predicted via ChemAxon) to identify pH-dependent trends .
- Co-solvent Systems : For low aqueous solubility, employ cyclodextrin inclusion complexes or PEG-based formulations, validated via phase-solubility diagrams .
Q. How can researchers design interaction studies to elucidate the compound’s mechanism of action?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes) on sensor chips to measure binding kinetics (ka, kd) in real time .
- Metabolomic Profiling : Treat cell lines with the compound and analyze metabolite changes via LC-MS/MS, focusing on pathways like apoptosis or oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
